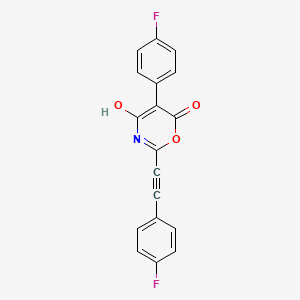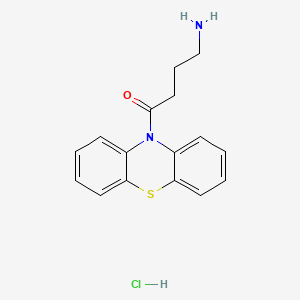
4-Amino-1-phenothiazin-10-yl-butan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 4-amino-1-phénothiazin-10-yl-butan-1-one est un composé chimique de formule moléculaire C16H16N2OS•HCl et de masse moléculaire 320,84 g/mol . Il est principalement utilisé dans des contextes de recherche, notamment dans les domaines de la protéomique et des études biochimiques . Ce composé n'est pas destiné à un usage diagnostique ou thérapeutique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de 4-amino-1-phénothiazin-10-yl-butan-1-one implique généralement la réaction de dérivés de la phénothiazine avec des amines et de la butanone appropriées dans des conditions contrôlées . Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter des catalyseurs pour faciliter la réaction .
Méthodes de production industrielle
il est probable que la synthèse à grande échelle suive des voies similaires à la synthèse en laboratoire, avec des optimisations pour le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 4-amino-1-phénothiazin-10-yl-butan-1-one peut subir diverses réactions chimiques, notamment :
Substitution : Des réactions de substitution nucléophile peuvent se produire avec des composés halogénés dans des conditions basiques.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Solvants : Éthanol, méthanol.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools .
Applications De Recherche Scientifique
Le chlorhydrate de 4-amino-1-phénothiazin-10-yl-butan-1-one a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique.
Biologie : Employé dans des études impliquant l'inhibition enzymatique et les interactions protéiques.
Médecine : Enquête sur les effets thérapeutiques potentiels, bien qu'il ne soit pas approuvé pour un usage clinique.
Industrie : Utilisé dans le développement de tests biochimiques et d'outils diagnostiques.
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 4-amino-1-phénothiazin-10-yl-butan-1-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs . Le composé peut inhiber l'activité enzymatique ou moduler la fonction des récepteurs, conduisant à divers effets biochimiques . Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et des conditions expérimentales .
Mécanisme D'action
The mechanism of action of 4-Amino-1-(10H-phenothiazin-10-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Composés similaires
Phénothiazine : Un composé parent présentant des caractéristiques structurelles similaires.
Chlorpromazine : Un dérivé de la phénothiazine utilisé comme antipsychotique.
Prométhazine : Un autre dérivé de la phénothiazine aux propriétés antihistaminiques.
Unicité
Le chlorhydrate de 4-amino-1-phénothiazin-10-yl-butan-1-one est unique en raison de ses groupes fonctionnels spécifiques et de sa structure moléculaire, qui confèrent des propriétés biochimiques distinctes . Sa capacité à interagir avec une variété de cibles moléculaires en fait un outil précieux dans les milieux de recherche .
Propriétés
Formule moléculaire |
C16H17ClN2OS |
|---|---|
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
4-amino-1-phenothiazin-10-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C16H16N2OS.ClH/c17-11-5-10-16(19)18-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)18;/h1-4,6-9H,5,10-11,17H2;1H |
Clé InChI |
NYLJHEYIUSJREZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)


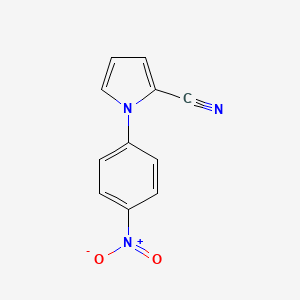
![2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B11774489.png)
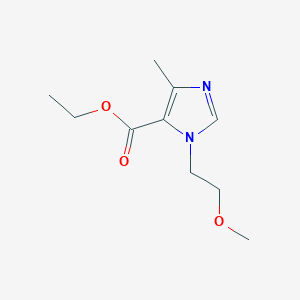
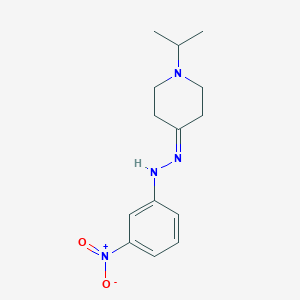
![7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B11774503.png)

